An In-depth Technical Guide to the Structure of Boc-Met-Ser-Bzl
An In-depth Technical Guide to the Structure of Boc-Met-Ser-Bzl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the chemical structure of the protected dipeptide Boc-Met-Ser-Bzl, a compound relevant in the field of peptide synthesis and drug discovery. The nomenclature used, Boc-Met-Ser-Bzl, describes a dipeptide composed of Methionine (Met) and Serine (Ser) with specific protecting groups at the N-terminus, the C-terminus, and the serine side chain.
Molecular Structure Elucidation
The structure of Boc-Met-Ser-Bzl is defined by the specific arrangement of its constituent amino acids and the strategic placement of chemical protecting groups. These groups are essential in peptide synthesis to prevent unwanted side reactions and ensure the correct peptide sequence is formed.
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N-Terminal Protection (Boc) : The N-terminus of the methionine residue is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is an acid-labile protecting group, meaning it can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), which is a common strategy in peptide synthesis.[1]
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Peptide Backbone : A standard peptide bond is formed between the carboxyl group of L-methionine and the amino group of L-serine.
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Side Chain Protection (Bzl on Ser) : The hydroxyl (-OH) group on the side chain of the serine residue is protected by a benzyl (Bzl) group, forming a benzyl ether. This prevents the hydroxyl group from participating in unintended reactions during peptide coupling.
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C-Terminal Protection (Bzl) : The C-terminus of the serine residue is protected as a benzyl ester (-OBzl) . Carboxyl groups are commonly protected as benzyl esters, which can be removed by catalytic hydrogenolysis.[2]
Therefore, the full chemical name for this compound is N-(tert-butoxycarbonyl)-L-methionyl-O-benzyl-L-serine benzyl ester .
Physicochemical Data
The quantitative properties of Boc-Met-Ser-Bzl are summarized in the table below. These values are calculated based on the constituent atoms of the fully protected dipeptide.
| Property | Value |
| Molecular Formula | C₂₇H₃₆N₂O₆S |
| Molecular Weight | 532.65 g/mol |
| Synonyms | Boc-Met-Ser(Bzl)-OBzl, N-(tert-butoxycarbonyl)-L-methionyl-O-benzyl-L-serine benzyl ester |
Experimental Protocols: Synthesis Pathway
The synthesis of Boc-Met-Ser-Bzl is typically achieved through a solution-phase peptide coupling method. This involves the activation of the carboxyl group of the N-terminally protected amino acid (Boc-Met-OH) and its subsequent reaction with the free amino group of the C-terminally and side-chain protected amino acid (H-Ser(Bzl)-OBzl).
General Protocol for Solution-Phase Synthesis:
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Preparation of Reactants :
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Dissolve N-Boc-L-methionine (Boc-Met-OH) (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
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In a separate flask, dissolve O-benzyl-L-serine benzyl ester (H-Ser(Bzl)-OBzl) (1.0 equivalent) in the same solvent. Often, this component is used as a hydrochloride or trifluoroacetate salt, which requires the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.1-1.5 equivalents) to neutralize the salt and free the amine.
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Carboxyl Group Activation :
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Cool the solution of Boc-Met-OH to 0 °C in an ice bath.
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Add a coupling agent (e.g., 1.05 equivalents of dicyclohexylcarbodiimide (DCC) or 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)) and an activating agent/racemization suppressant (e.g., 1.05 equivalents of 1-Hydroxybenzotriazole (HOBt)).
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Stir the mixture at 0 °C for 30-60 minutes to form the activated ester intermediate.
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Peptide Coupling :
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Slowly add the solution containing the free-amine of H-Ser(Bzl)-OBzl to the activated Boc-Met-OH solution at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for several hours (typically 4-24 hours), monitoring the reaction progress by a suitable method like thin-layer chromatography (TLC).
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Work-up and Purification :
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Once the reaction is complete, filter the mixture to remove any precipitated urea byproduct (if DCC was used).
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Wash the filtrate with a series of aqueous solutions to remove excess reagents and water-soluble byproducts. Typical washes include dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
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Purify the crude product using column chromatography on silica gel to yield the pure Boc-Met-Ser(Bzl)-OBzl.
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This protocol represents a standard approach; specific conditions such as solvent, temperature, and reaction time may be optimized for higher yield and purity.
Visualizations
4.1 Molecular Structure of Boc-Met-Ser-Bzl
The following diagram illustrates the complete chemical structure of the protected dipeptide.
Caption: 2D structure of Boc-Met-Ser(Bzl)-OBzl.
4.2 Synthetic Workflow
The logical flow of the solution-phase synthesis described in Section 3.0 is outlined below.
Caption: Solution-phase synthesis workflow for Boc-Met-Ser-Bzl.
